
2(5H)-Furanone, 3,4-dichloro-5-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The presence of dichloro and phenoxy groups in this compound suggests potential unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- typically involves the chlorination of a furanone precursor followed by the introduction of a phenoxy group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and phenol derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective chlorination and phenoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phenoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of the furanone ring.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted furanones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit antimicrobial or antifungal properties, making it useful in biological research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- involves its interaction with specific molecular targets. The dichloro and phenoxy groups may enhance its binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 3-chloro-5-phenoxy-: Similar structure but with one less chlorine atom.
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
The presence of both dichloro and phenoxy groups in 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- may confer unique reactivity and biological activity compared to its analogs
Properties
CAS No. |
647832-01-7 |
|---|---|
Molecular Formula |
C10H6Cl2O3 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
3,4-dichloro-2-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-8(12)10(15-9(7)13)14-6-4-2-1-3-5-6/h1-5,10H |
InChI Key |
GZQQSUMLGDUNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12605723.png)
![{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone](/img/structure/B12605726.png)
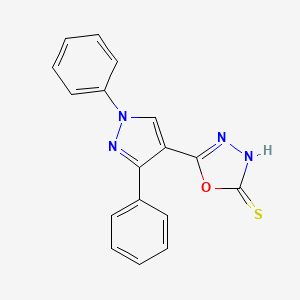
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)

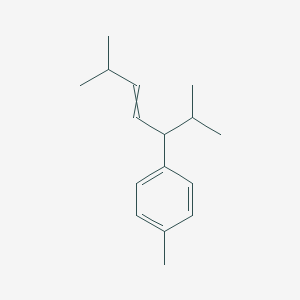

sulfanium bromide](/img/structure/B12605756.png)
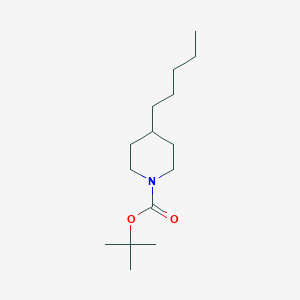
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)
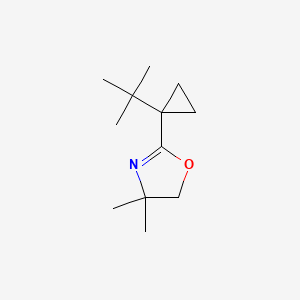

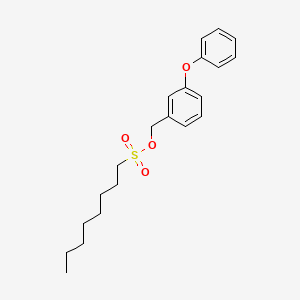
![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
